

# Dibromomalonamide as a novel antimicrobial agent research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Dibromomalonamide*

Cat. No.: *B132542*

[Get Quote](#)

An In-Depth Technical Guide to **Dibromomalonamide** as a Novel Antimicrobial Agent

## Part 1: Introduction and Rationale

### The Mounting Challenge of Antimicrobial Resistance

The proliferation of multidrug-resistant (MDR) pathogens presents one of the most significant threats to global public health. The "golden era" of antibiotic discovery has waned, and the development pipeline for new classes of antimicrobials is sparse. This reality necessitates a shift in strategy, compelling researchers to explore novel chemical scaffolds and mechanisms of action to combat resilient bacteria. The urgency for new therapeutic agents is underscored by the increasing failure of last-resort antibiotics, making infections that were once easily treatable potentially fatal.

### Halogenated Compounds: A Promising Frontier in Antimicrobial Research

Halogenation is a powerful strategy in medicinal chemistry for enhancing the biological activity and bioavailability of molecules. Natural and synthetic halogen-containing compounds hold a distinguished position in drug discovery, with many demonstrating potent biological activities.<sup>[1]</sup> In the context of antimicrobial agents, the incorporation of halogens, particularly chlorine and bromine, can significantly boost efficacy.<sup>[2][3]</sup> N-halamine compounds, for instance, which contain nitrogen-halogen covalent bonds, are potent biocides that act via the transfer of a positive halogen atom to microbial cells, leading to the disruption of critical enzymatic and

metabolic processes and ultimately, cell death.<sup>[4]</sup> This established precedent provides a strong rationale for investigating novel halogenated structures as potential solutions to the antimicrobial resistance crisis.

## Dibromomalonamide: An Overview and Potential Advantages

**Dibromomalonamide** (2,2-dibromopropanediamide) is a small, halogenated amide with a structure primed for antimicrobial activity. Its core features—two bromine atoms attached to an alpha-carbon flanked by two amide groups—create a highly electrophilic center. This chemical reactivity suggests a potential mechanism of action involving the irreversible covalent modification of essential bacterial biomolecules, a mode of action that may be less susceptible to common resistance mechanisms like efflux pumps or target modification. Its structural similarity to 2,2-dibromo-3-nitrilopropionamide (DBNPA), a successful commercial biocide known for its rapid and broad-spectrum activity, further supports its potential as a valuable antimicrobial agent.<sup>[5]</sup> This guide provides a comprehensive technical overview of **dibromomalonamide**, from its chemical synthesis and proposed mechanism of action to detailed protocols for its evaluation as a novel antimicrobial candidate.

## Part 2: Chemical Synthesis and Characterization Synthetic Pathway: A Step-by-Step Guide

The synthesis of **dibromomalonamide** can be approached through the direct bromination of malonamide. While specific, peer-reviewed synthetic procedures for **dibromomalonamide** are not abundant in literature, its preparation can be inferred from related patent literature describing the synthesis of similar compounds like 2,2-dibromo-3-cyanoacetamide.<sup>[6]</sup> A plausible and efficient route involves the reaction of malonamide with a brominating agent in an aqueous solution.

Protocol for Synthesis (Illustrative):

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add malonamide (1.0 equivalent) and deionized water.
- **Bromination:** While stirring the mixture vigorously at a controlled temperature (e.g., 20-30°C), slowly add liquid bromine (2.0-2.2 equivalents) via the dropping funnel. The slow addition is

crucial to manage the exothermic nature of the reaction and prevent the formation of byproducts.

- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product. The solid is collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and inorganic salts, and then dried under vacuum.
- **Purification:** If necessary, the crude **dibromomalonamide** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

## Reaction Mechanism and Key Considerations

The reaction proceeds via the electrophilic substitution of the acidic  $\alpha$ -protons of malonamide with bromine. The electron-withdrawing amide groups increase the acidity of the methylene protons, facilitating their removal and subsequent attack on the bromine molecule. The reaction is typically self-catalyzing due to the production of hydrobromic acid, though an acid catalyst can be used.<sup>[6]</sup> Precise temperature control is paramount to ensure selectivity and high yield.

## Physicochemical Properties

**Dibromomalonamide** is expected to be a solid powder at room temperature.<sup>[7]</sup> Its key computed and experimental properties are summarized below.

| Property             | Value                                                                       | Source              |
|----------------------|-----------------------------------------------------------------------------|---------------------|
| Molecular Formula    | C <sub>3</sub> H <sub>4</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[7]</a> |
| Molecular Weight     | 259.88 g/mol                                                                | <a href="#">[7]</a> |
| IUPAC Name           | 2,2-dibromopropanediamide                                                   | <a href="#">[7]</a> |
| Physical Description | Powder                                                                      | <a href="#">[7]</a> |

## Spectroscopic Characterization

The identity and purity of synthesized **dibromomalonamide** would be confirmed using standard spectroscopic techniques. Although specific experimental data is not readily available in public literature, the expected spectral characteristics can be predicted:

- $^1\text{H}$  NMR: A broad singlet in the region of 7.0-8.0 ppm corresponding to the four protons of the two amide ( $-\text{CONH}_2$ ) groups. The absence of a signal for the  $\alpha$ -carbon proton confirms complete dibromination.
- $^{13}\text{C}$  NMR: Signals corresponding to the carbonyl carbon ( $\text{C=O}$ ), and the quaternary  $\alpha$ -carbon ( $\text{CBr}_2$ ).
- IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amide groups (around  $3200\text{-}3400\text{ cm}^{-1}$ ),  $\text{C=O}$  stretching (around  $1650\text{-}1700\text{ cm}^{-1}$ ), and C-Br stretching (in the fingerprint region).
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).

## Part 3: Proposed Mechanism of Antimicrobial Action

### The Electrophilic Nature of $\alpha,\alpha$ -Dihaloamides

The chemistry of  $\alpha$ -haloamides is rich and defined by the reactivity of the  $\alpha$ -carbon.<sup>[8]</sup> In **dibromomalonamide**, the presence of two electron-withdrawing bromine atoms and two flanking amide groups renders the central carbon atom highly electrophilic. This pronounced electrophilicity is the cornerstone of its proposed antimicrobial mechanism. It is poised to react with biological nucleophiles, making it a potent alkylating agent within the microbial cell.

## Covalent Modification of Biological Nucleophiles

The primary mechanism of action is hypothesized to be the covalent, irreversible modification of essential bacterial proteins. Key nucleophilic amino acid residues, such as the thiol group of cysteine or the imidazole ring of histidine, which are often found in the active sites of enzymes, are prime targets.<sup>[9]</sup> The reaction involves the nucleophilic attack on the electrophilic  $\alpha$ -carbon of **dibromomalonamide**, displacing a bromide ion and forming a stable covalent bond with the target protein.

## Disruption of Essential Enzymatic and Cellular Processes

This covalent modification leads to the inactivation of critical enzymes involved in vital cellular processes. Potential targets include enzymes in metabolic pathways (e.g., glycolysis), DNA replication, or cell wall synthesis.[\[10\]](#)[\[11\]](#) The non-specific, multi-targeted nature of such a reactive agent could be advantageous, as it may be more difficult for bacteria to develop resistance through single-point mutations in a target protein. This rapid and irreversible inactivation of multiple essential proteins would lead to a swift cessation of cellular functions and, ultimately, bacterial cell death. A similar mechanism of rapid membrane permeabilization and depolarization has been observed for other brominated antimicrobial compounds.[\[12\]](#)

## A Visualized Model of Action

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **dibromomalonamide** action.

## Part 4: In Vitro Efficacy Evaluation: A Methodological Guide

### Core Principle: Determining Antimicrobial Susceptibility

The cornerstone of evaluating any new antimicrobial agent is to determine its potency against a clinically relevant panel of microorganisms. This is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

[13] The broth microdilution method is a standardized and widely accepted technique for this purpose.[14][15]

## Experimental Workflow for Efficacy Testing



[Click to download full resolution via product page](#)

Caption: Workflow for MIC and MBC determination.

## Detailed Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is designed to determine the lowest concentration of **dibromomalonamide** that inhibits the visible growth of a bacterium.[1][6]

- Reagent and Culture Preparation:
  - Prepare a stock solution of **dibromomalonamide** (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., DMSO), ensuring it is fully dissolved.
  - Culture the test bacterium (e.g., *Staphylococcus aureus*, *Escherichia coli*) overnight in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).
  - Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells. This is typically done by adjusting the culture to a 0.5 McFarland turbidity standard and then further diluting it.
- Plate Preparation:
  - In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.

- Add 200  $\mu$ L of the **dibromomalonamide** stock solution to well 1.
- Perform a two-fold serial dilution by transferring 100  $\mu$ L from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100  $\mu$ L from well 10. This creates a concentration gradient (e.g., from 640  $\mu$ g/mL down to 1.25  $\mu$ g/mL).
- Well 11 serves as the positive control (inoculum, no compound). Well 12 serves as the negative/sterility control (broth only).

- Inoculation and Incubation:
  - Add the standardized bacterial inoculum to wells 1 through 11.
  - Seal the plate and incubate at 37°C for 18-24 hours.
- Result Interpretation:
  - After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of **dibromomalonamide** in which there is no visible bacterial growth.[6]

## Detailed Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of **dibromomalonamide** that results in a  $\geq 99.9\%$  reduction in the initial bacterial inoculum.[2][4]

- Subculturing:
  - Following the MIC reading, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).
  - Mix the contents of each of these wells thoroughly.
  - Using a calibrated loop or pipette, plate a 10-100  $\mu$ L aliquot from each clear well onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
- Incubation:

- Incubate the agar plates at 37°C for 18-24 hours.
- Result Interpretation:
  - Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.[16] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[5]

## Data Presentation: Summarizing Efficacy Data

Table 1: Illustrative Antimicrobial Efficacy of **Dibromomalonamide** (Note: These are hypothetical values for demonstration purposes and must be determined experimentally.)

| Organism               | Strain (Example) | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
|------------------------|------------------|------------|-------------|-------------|---------------|
| Staphylococcus aureus  | ATCC 29213       | Positive   | 8           | 16          | 2             |
| Enterococcus faecalis  | ATCC 29212       | Positive   | 16          | 32          | 2             |
| Escherichia coli       | ATCC 25922       | Negative   | 32          | 64          | 2             |
| Pseudomonas aeruginosa | ATCC 27853       | Negative   | 64          | 256         | 4             |
| Candida albicans       | ATCC 90028       | Fungus     | 32          | >256        | >8            |

## Part 5: Safety and Selectivity Assessment

### The Importance of Host Cell Compatibility

A potent antimicrobial agent is only useful as a therapeutic if it is selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells. Therefore, cytotoxicity screening is a critical and mandatory step in the drug development process.

## Detailed Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[\[3\]](#)[\[17\]](#)[\[18\]](#)

- Cell Culture and Seeding:
  - Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum.
  - Seed the cells into a 96-well plate at a predetermined density (e.g.,  $1 \times 10^4$  cells/well) and allow them to adhere overnight at 37°C in a humidified CO<sub>2</sub> incubator.
- Compound Exposure:
  - Prepare serial dilutions of **dibromomalonamide** in the cell culture medium.
  - Remove the old medium from the cells and replace it with the medium containing various concentrations of the compound. Include wells with untreated cells (viability control) and wells with medium only (background control).
  - Incubate the plate for a defined period (e.g., 24 or 48 hours).
- MTT Addition and Incubation:
  - Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
  - Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[\[17\]](#)
- Solubilization and Measurement:
  - Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[\[19\]](#)

- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

• Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the cell viability against the compound concentration and determine the  $CC_{50}$  (the concentration that reduces cell viability by 50%).

## Calculating the Selectivity Index

The Selectivity Index (SI) is a crucial parameter that quantifies the therapeutic window of a compound. It is calculated as the ratio of its toxicity to its activity.

$$SI = CC_{50} / MIC$$

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the pathogen than to host cells.

## Data Presentation: Summarizing Cytotoxicity and Selectivity

Table 2: Illustrative Cytotoxicity and Selectivity Index of **Dibromomalonamide** (Note: These are hypothetical values for demonstration purposes.)

| Cell Line             | $CC_{50}$ ( $\mu\text{g/mL}$ ) | Target Organism  | $MIC$ ( $\mu\text{g/mL}$ ) | Selectivity Index (SI) |
|-----------------------|--------------------------------|------------------|----------------------------|------------------------|
| HEK293 (Human Kidney) | 400                            | <i>S. aureus</i> | 8                          | 50                     |
| HepG2 (Human Liver)   | 320                            | <i>E. coli</i>   | 32                         | 10                     |

## Part 6: Drug Development and Future Perspectives

### Overcoming Challenges: Solubility and Bioavailability

While **dibromomalonamide** shows promise as a potent antimicrobial, its development into a viable therapeutic will face hurdles common to many small molecules, such as poor aqueous solubility and low bioavailability.<sup>[9]</sup> Early-stage formulation development is critical. Strategies such as creating amorphous solid dispersions (ASDs), lipid-based solutions, or nanosuspensions can be employed to enhance solubility and improve absorption.<sup>[9]</sup>

### Potential for Formulation and Delivery Strategies

Given its reactive nature, **dibromomalonamide** may be particularly well-suited for topical applications, such as in wound dressings or antiseptic creams, where high local concentrations can be achieved with minimal systemic exposure. For systemic use, prodrug strategies or encapsulation in delivery vehicles like liposomes could protect the compound from premature degradation and improve its pharmacokinetic profile.

### Future Research Directions

The preliminary data and proposed mechanism provide a strong foundation for further investigation. Key future directions include:

- Resistance Studies: Conducting serial passage experiments to determine the frequency and mechanisms of resistance development in target pathogens.
- In Vivo Efficacy: Evaluating the compound in animal models of infection (e.g., murine peritonitis or thigh infection models) to assess its efficacy in a physiological context.<sup>[8]</sup>
- Mechanism Deconvolution: Utilizing proteomics and transcriptomics to identify the specific cellular proteins and pathways targeted by **dibromomalonamide**.
- Structural Optimization: Synthesizing and evaluating analogues of **dibromomalonamide** to improve potency, selectivity, and drug-like properties (Structure-Activity Relationship, SAR studies).

## Part 7: Conclusion

## Summary of Dibromomalonamide's Potential

**Dibromomalonamide** represents a promising, yet underexplored, candidate in the search for new antimicrobial agents. Its simple structure, straightforward synthesis, and potent electrophilic nature suggest a powerful, multi-targeted mechanism of action that could be effective against drug-resistant bacteria. The methodologies outlined in this guide provide a clear and robust framework for its comprehensive preclinical evaluation.

## A Call for Further Investigation

The fight against antimicrobial resistance requires a concerted effort to explore novel chemical matter. **Dibromomalonamide**, and the broader class of  $\alpha,\alpha$ -dihaloamides, warrant rigorous investigation. The potential for this compound to contribute to our antimicrobial arsenal is significant, but its journey from a laboratory curiosity to a clinical reality will depend on dedicated and systematic research guided by the principles and protocols described herein.

## References

- N-Halamine-Based Antimicrobial Additives for Polymers - NIH. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
- Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
- MTT assay protocol | Abcam. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (n.d.).
- Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15).
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin - Benchchem. (n.d.).
- Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed. (n.d.).
- Halogenation as a tool to tune antimicrobial activity of peptoids - ResearchGate. (2020, September 10).
- Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (n.d.).

- Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity - MDPI. (n.d.).
- The Fascinating Chemistry of  $\alpha$ -Haloamides - PMC - NIH. (n.d.).
- Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity | Journal of Natural Products - ACS Publications. (2024, June 18).
- Bioavailability Enhancement-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
- **Dibromomalonamide** | C3H4Br2N2O2 | CID 175375 - PubChem. (n.d.).
- WO2011063110A1 - A process preparing 2,2-dibromomalonamide - Google Patents. (n.d.).
- Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use - ResearchGate. (n.d.).
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (n.d.).
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.).
- (PDF) Antimicrobial Activity of Halogens - ResearchGate. (n.d.).
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC - NIH. (n.d.).
- Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC - NIH. (2022, October 16).
- The conundrum in enzymatic reactions related to biosynthesis of d-amino acids in bacteria. (n.d.).
- Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed. (n.d.).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. protocols.io [protocols.io]
- 2. [microbe-investigations.com](#) [microbe-investigations.com]
- 3. [clyte.tech](#) [clyte.tech]
- 4. [microchemlab.com](#) [microchemlab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. The Fascinating Chemistry of  $\alpha$ -Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The conundrum in enzymatic reactions related to biosynthesis of d-amino acids in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dibromomalonamide as a novel antimicrobial agent research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132542#dibromomalonamide-as-a-novel-antimicrobial-agent-research]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)